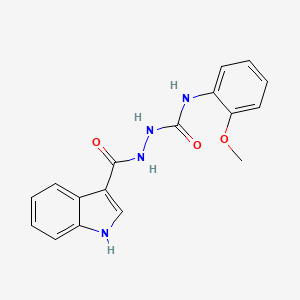
2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular complexity. For instance, Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides, which are synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, indicating a method that could potentially be applied or adapted for the synthesis of our target compound (Abbasi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in confirming the identity and purity of synthesized compounds. Techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are typically employed to characterize the molecular structure. For example, the study by Vinusha et al. (2015) utilized these techniques to characterize imino-4-methoxyphenol thiazole derived Schiff bases, showcasing the importance of these analytical methods in molecular structure analysis (Vinusha et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be diverse, influenced by their functional groups and molecular structure. Studies often explore various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with enzymes or biological targets. For instance, the work by Karabasanagouda et al. (2008) on the synthesis of thiazoles as anti-inflammatory and antimicrobial agents highlights the potential chemical reactivity and utility of thiazole-containing compounds (Karabasanagouda et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. While specific data on “2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” is not available, studies on similar compounds provide valuable insights into how these properties might be determined and interpreted.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under various conditions, are crucial for the application and further modification of the compound. Research into related compounds, such as the study on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate by Maadadi et al. (2016), sheds light on the chemical behavior and reactivity patterns that can be expected from our compound of interest (Maadadi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, similar in structure to 2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, have been synthesized and tested for their antimicrobial efficacy. For instance, compounds with thiazole and Schiff base ligands have shown moderate activity against bacteria and fungi, suggesting that thiazole derivatives could serve as potential antimicrobial agents (Vinusha et al., 2015). Similarly, a study on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives indicated significant antibacterial and antifungal activities, highlighting the antimicrobial potential of compounds with similar structural motifs (Helal et al., 2013).
Anticancer Activity
Research on the synthesis of new thiazole derivatives has also explored their potential as anticancer agents. Some synthesized compounds exhibited promising anticancer activity, suggesting that thiazole-based compounds could be explored further for cancer treatment applications (Dawbaa et al., 2021). Moreover, complexes with amide–imine conjugates, related to thiazole chemistry, have been studied for their anticancer properties, indicating a potential for these compounds in cancer therapy (Ta et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-12-5-7-13(8-6-12)19-11(3)14(18)17-15-16-9-10(2)20-15/h5-9,11H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXMIMMMWUBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)

![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)

![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)